molecular formula C13H11NO2 B1610706 Methyl 2-Phenylisonicotinate CAS No. 4634-14-4

Methyl 2-Phenylisonicotinate

Katalognummer: B1610706
CAS-Nummer: 4634-14-4
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: PKPOOQVXKJROPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-Phenylisonicotinate can be synthesized through various synthetic routes. One common method involves the reaction of 2-phenylisonicotinic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-Phenylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

MPIN is primarily explored for its potential therapeutic applications:

  • Antimicrobial Activity : Recent studies have shown that derivatives of isonicotinic acid, including MPIN, exhibit significant antibacterial properties. For example, arylated derivatives of isonicotinates have been tested against resistant strains like MRSA and ESBL-producing E. coli, demonstrating promising results in inhibiting bacterial growth .
  • Neurological Applications : Research indicates that compounds derived from isonicotinic acid can modulate neurodegenerative diseases such as Alzheimer's. MPIN and its derivatives are being investigated for their ability to inhibit amyloid-beta aggregation, which is crucial in the pathogenesis of Alzheimer’s disease .
Application Area Findings Reference
AntimicrobialEffective against MRSA and ESBL-producing E. coli
NeurologicalPotential to inhibit amyloid-beta aggregation

Materials Science

In materials science, MPIN has been utilized in the development of advanced materials:

  • Liquid Crystals : MPIN has been incorporated into liquid crystalline systems, where its unique molecular structure contributes to the thermal stability and optical properties of the resulting materials. The incorporation of MPIN into these systems allows for the design of materials with tailored functionalities .
  • Polymer Chemistry : The compound serves as a building block for synthesizing polymers with enhanced properties. Its ability to undergo various chemical reactions enables the creation of novel polymeric materials with specific mechanical and thermal characteristics.
Material Type Properties Enhanced Reference
Liquid CrystalsThermal stability
PolymersMechanical properties

Biological Studies

MPIN's interactions at the molecular level have made it a subject of interest in biological studies:

  • Enzyme Interaction Studies : The compound's structure allows it to interact with various enzymes and receptors, making it useful for studying biochemical pathways. Its binding affinity can be influenced by the presence of functional groups, which can be modified to enhance specificity .
  • In Silico Studies : Molecular docking studies have been employed to predict the interactions of MPIN with target proteins. These studies help in understanding its mechanism of action and guiding further modifications for improved efficacy .
Study Type Focus Area Findings
Enzyme InteractionsBinding affinity
In Silico StudiesMolecular docking

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of MPIN derivatives against clinical isolates of MRSA and ESBL-producing E. coli using agar diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.

Case Study 2: Neurological Applications

Research on MPIN's derivatives showed that they could effectively inhibit amyloid-beta aggregation in vitro. This suggests a potential therapeutic role in treating Alzheimer’s disease, warranting further exploration through preclinical trials.

Wirkmechanismus

The mechanism of action of Methyl 2-Phenylisonicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-Phenylisonicotinate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industrial processes.

Biologische Aktivität

Methyl 2-phenylisonicotinate (MPIN) is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of MPIN, synthesizing findings from various studies and presenting relevant data to illustrate its effects.

Chemical Structure and Properties

This compound has the molecular formula C13H11NO2C_{13}H_{11}NO_2 and is categorized as an isonicotinate derivative. Its structure includes a phenyl group attached to the isonicotinic acid framework, which may contribute to its biological activities.

Anticancer Activity

Several studies have explored the anticancer properties of MPIN and its derivatives:

  • In Vitro Studies : Research indicates that MPIN exhibits cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the compound's efficacy, it was found that MPIN had significant inhibitory effects on cell viability in MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:
CompoundCell LineIC50 (µM)
This compoundMCF-722.8 ± 0.8
This compoundPANC-135.0 ± 1.0

These results suggest that MPIN can induce apoptosis and inhibit cell proliferation in these cancer types, potentially through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .

Antimicrobial Activity

MPIN also demonstrates antimicrobial properties against various pathogens. In a comparative study, derivatives of isonicotinates, including MPIN, were tested against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESBL-producing E. coli.

  • Antimicrobial Efficacy : The following table summarizes the antimicrobial activity of MPIN against selected bacterial strains:
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA16 µg/mL
This compoundESBL-producing E. coli32 µg/mL

The results indicate that MPIN has moderate effectiveness against these clinically relevant pathogens, suggesting its potential as a lead compound for further development in antimicrobial therapy .

Mechanistic Insights

The mechanisms underlying the biological activities of MPIN are still being elucidated. Preliminary studies suggest that its anticancer effects may involve:

  • Induction of Apoptosis : MPIN may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It has been observed to disrupt normal cell cycle progression in treated cells.

For antimicrobial activity, molecular docking studies have indicated that MPIN can bind effectively to bacterial targets, disrupting essential cellular functions .

Eigenschaften

IUPAC Name

methyl 2-phenylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPOOQVXKJROPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479524
Record name Methyl 2-Phenylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4634-14-4
Record name Methyl 2-Phenylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-phenylisonicotinic acid (459 mg, 2.30 mmol) in 9:1 benzene/methanol (20 mL) was cooled to 0° C., and treated with the dropwise addition of a 2.0 M hexane solution of (trimethylsilyl)diazomethane (1.15 mL, 2.30 mmol). The mixture was allowed to come to room temperature and stirred for 6 h. Analysis by TLC indicated incomplete reaction, so the mixture was treated with additional (trimethylsilyl)diazomethane solution (230 μL, 0.23 mmol), and the reaction was stirred for an additional 2 h. TLC of the mixture remained unchanged. The solvent was stripped, and the residue was partitioned between ethyl acetate and saturated sodium bicarbonate. The layers were separated, the organic phase was washed 2× with saturated sodium bicarbonate, the combined aqueous phases were extracted with ethyl acetate, and the combined organic phases were washed with brine, dried over sodium sulfate, and concentrated in vacuo. The residue was purified over silica gel, eluting with 20% ethyl acetate/heptane, to yield 372 mg of methyl 2-phenylisonicotinate as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 8.83 (d, J=5.27 Hz, 1H), 8.29 (s, 1H), 8.04 (d, J=7.03 Hz, 2H), 7.77 (d, J=3.52 Hz, 1H), 7.51-7.42 (m, 3H), 3.98 (s, 3H).
Quantity
459 mg
Type
reactant
Reaction Step One
Name
benzene methanol
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step Two
Quantity
1.15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 2-chloroisonicotinate (2.5 g, 14.57 mmol), phenylboronic acid (2.66 g, 21.86 mmol), potassium carbonate (3.02 g, 21.86 mmol) and PdCl2 (dppf) (0.316 g, 0.44 mmol) were mixed in methanol (15 mL) in a 20 mL microwave vial. Two drops of water were added and the vial was capped and heated at 100° C. for 10 min in a single node microwave reactor. The solids were removed by filtration and the filtrate partly evaporated to yield a dark red slurry. DCM and water were added and the phases separated. The water phase (pH 9) was extracted with DCM and the combined organic phase washed with brine, passed through a phase separator and evaporated to yield a dark red oil. The compound was purified via Biotage, SNAP 340 g KP-SIL, eluent isocratic heptane/ethyl acetate 9:1 for 2 CV, then linear gradient heptane/ethyl acetate 9:1 to 6:4 over 5 CV to give methyl 2-phenylisonicotinate (1.83 g, 58%) as a colourless oil. 1H NMR (400 MHz, cdcl3) δ 3.98 (s, 3H), 7.39-7.54 (m, 3H), 7.76 (dd, 1H), 8.01-8.09 (m, 2H), 8.29 (s, 1H), 8.82 (d, 1H). MS m/z 214 (M+H)+
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
0.316 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-Phenylisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-Phenylisonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-Phenylisonicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-Phenylisonicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-Phenylisonicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-Phenylisonicotinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.